molecular formula C38H62O3 B3131732 Cholesteryl geranyl carbonate CAS No. 35750-35-7

Cholesteryl geranyl carbonate

Cat. No.: B3131732
CAS No.: 35750-35-7
M. Wt: 566.9 g/mol
InChI Key: ZPMIETAIKPOMBM-GPWIROOVSA-N
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Description

Cholesteryl geranyl carbonate is a chemical compound with the molecular formula C38H62O3 . It contains a total of 106 bonds, including 44 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 carbonate derivative .


Synthesis Analysis

The synthesis of geranyl esters, which are structurally similar to this compound, has been studied extensively. For instance, a microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems has been reported . The process variables were optimized for the synthesis of geranyl acetoacetate, achieving 85% conversion after 60 minutes . Another study reported the esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Liquid Crystal Material

Cholesteryl oleyl carbonate (COC), a close relative of cholesteryl geranyl carbonate, is an organic chemical forming cholesteric liquid crystals with a helical structure. It is used in thermochromic liquid crystals due to its specific physical parameters like adiabatic compressibility and acoustic impedance, which vary with temperature (Singh & Sharma, 2013).

Dielectric Permittivity Studies

Dielectric spectroscopy has been used to study phase detection in cholesteryl oleyl carbonate over a wide temperature range. This research suggests the possibility of simple phase transition detection, critical for applications in liquid crystal displays and sensors (Pawlus, Zasada, & Rzoska, 2002).

Biocompatibility in Biomedical Applications

Cholesteryl oleyl carbonate, when embedded into polymers, enhances the biocompatibility of composite membranes with human blood. This application is significant in the development of biocompatible materials for medical implants and devices (Shih et al., 2006).

Drug Delivery Systems

Cholesteryl cetyl carbonate, another analogue, has been explored as a nanosystem for the delivery of lipophilic drugs. Its unique liquid crystal structure aids in the formulation of certain drugs, potentially leading to novel drug delivery mechanisms (Chuealee, Aramwit, & Srichana, 2007).

Crystal Structure Analysis

Research into the crystal structures of cholesterol derivatives, like cholesteryl butylcarbonate, provides insights into their liquid crystalline phases. Understanding these structures is key to developing new materials with specific optical and physical properties (Park, 2007).

Future Directions

Research on cholesterol-based polymers, which include compounds like cholesteryl geranyl carbonate, is ongoing. These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility . This suggests potential future directions in the development of new materials and applications.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O3/c1-26(2)11-9-13-28(5)21-24-40-36(39)41-31-19-22-37(7)30(25-31)15-16-32-34-18-17-33(29(6)14-10-12-27(3)4)38(34,8)23-20-35(32)37/h11,15,21,27,29,31-35H,9-10,12-14,16-20,22-25H2,1-8H3/b28-21+/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMIETAIKPOMBM-GPWIROOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC=C(C)CCC=C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC/C=C(\C)/CCC=C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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